molecular formula C8H6BrFO2 B1404153 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine CAS No. 1222556-34-4

7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine

Cat. No.: B1404153
CAS No.: 1222556-34-4
M. Wt: 233.03 g/mol
InChI Key: RVFFKSCEEAHWKX-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol. This compound is part of the benzo[1,4]dioxine family, which is known for its diverse applications in pharmaceutical research and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine involves several steps, including bromination and fluorination reactions. The starting materials typically include a benzo[1,4]dioxine derivative, which undergoes bromination using bromine or a brominating agent under controlled conditions. This is followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or similar reagents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would include optimized reaction conditions to ensure high yield and purity, as well as efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI)

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine has shown great potential in various scientific research applications, particularly in the field of pharmaceutical research. It is used as a building block for the synthesis of more complex molecules with potential therapeutic properties. Additionally, it is studied for its biological activity and potential use in drug development.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through interactions with enzymes or receptors involved in various biological processes. Further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine include other halogenated benzo[1,4]dioxine derivatives, such as:

  • 7-Chloro-5-fluoro-2,3-dihydrobenzo[1,4]dioxine
  • 7-Iodo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine
  • 7-Bromo-5-chloro-2,3-dihydrobenzo[1,4]dioxine

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

7-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFFKSCEEAHWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine (1.54 g, 10.0 mmol) and 1-bromopyrrolidine-2,5-dione (1.8 g, 10 mmol) in methanol (20 mL) was heated at reflux for 0.5 h, allowed to cool to ambient temperature and concentrated in vacuo. The residue was taken up in dichloromethane (50 mL) and washed with water (50 mL). The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuo. Purification of the residue by column chromatography eluted with a 0% to 30% gradient of ethyl acetate in hexanes afforded 7-bromo-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine (2.04 g, 87%) as a colorless solid: MS (ES+) m/z 233.6 (M+1).
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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